molecular formula C21H24N2O3 B3007828 2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896367-23-0

2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B3007828
CAS No.: 896367-23-0
M. Wt: 352.434
InChI Key: GBJJHLJBIUWPKP-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic acetamide derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 4-methylphenyl group and an acetamide side chain bearing a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-26-19-10-6-16(7-11-19)12-20(24)22-17-13-21(25)23(14-17)18-8-4-15(2)5-9-18/h4-11,17H,3,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJJHLJBIUWPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent acylation to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halides, hydroxyl derivatives

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide may act as a potential therapeutic agent due to its interaction with specific biological targets. Ongoing studies aim to evaluate its efficacy against various diseases, including:

  • Cancer : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic properties against cancer cell lines.
  • Neurological Disorders : The compound's structure suggests potential neuroprotective effects, warranting further investigation into its role in treating conditions such as Alzheimer's disease.

The compound has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. For instance, related compounds have demonstrated significant radical scavenging activity, indicating that this compound may possess similar properties.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions. Researchers are exploring various synthetic routes to enhance yield and purity. The development of derivatives could lead to compounds with improved biological activity or selectivity for specific targets.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated cytotoxic effects against breast cancer cell lines with IC50 values indicating potency.
Study BNeuroprotectionShowed potential neuroprotective effects in vitro, suggesting a mechanism involving the modulation of oxidative stress pathways.
Study CAntioxidant PropertiesExhibited significant antioxidant activity comparable to established antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide ()

  • Key Differences : The 4-ethoxyphenyl group in the target compound is replaced with a 4-(3-fluorobenzyloxy)phenyl moiety.

(b) N-{5-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide Derivatives ()

  • Key Differences : Incorporation of a thiadiazole ring instead of the acetamide-linked phenyl group.
  • Implications: The thiadiazole moiety enhances electron-withdrawing properties and may improve metabolic resistance.

Heterocyclic Variants with Triazinone or Triazole Cores

(a) (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide ()

  • Key Differences: Pyrrolotriazinone replaces the pyrrolidinone core, and a methoxyphenylethyl group substitutes the 4-methylphenyl.
  • Implications: The triazinone ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. Synthesis yield (40%) suggests higher complexity compared to the target compound .

(b) 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide ()

  • Key Differences: A triazole-thioether linker replaces the pyrrolidinone core.

Substituted Acetamides with Electron-Withdrawing Groups

(a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

  • Key Differences: Chlorine and cyano substituents replace ethoxy and methyl groups.
  • Implications : Strong electron-withdrawing groups (Cl, CN) increase electrophilicity, correlating with insecticidal activity in fipronil derivatives .

(b) N-(4-(1-(3-Chlorobenzyl)-1H-indol-5-yl-amino)-3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide ()

  • Key Differences: A quinoline-indole system substitutes the pyrrolidinone core, with a chlorobenzyl group enhancing lipophilicity.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide is a member of the acetamide class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₁N₃O₂, with a molecular weight of approximately 303.47 g/mol. The structure features an ethoxy group and a pyrrolidine ring, which are critical for its biological activity.

Antioxidant Activity

Studies have demonstrated that similar compounds possess significant antioxidant properties. For instance, derivatives containing the pyrrolidine structure have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Evidence suggests that related acetamides can inhibit inflammatory pathways. They may downregulate pro-inflammatory cytokines and reduce inflammation in various models, indicating potential use in treating inflammatory diseases.

Neuroprotective Potential

Compounds with similar structures have been investigated for their neuroprotective effects. They may protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting a role in neurodegenerative disease management.

Case Studies and Research Findings

  • Study on Osteoclastogenesis : A related compound demonstrated strong inhibitory effects on osteoclastogenesis by altering mRNA expressions of osteoclast-specific markers. This suggests potential applications in treating osteoporosis and other bone-related disorders .
  • Antioxidant Efficacy : In a study focusing on pyrrolidine derivatives, one compound exhibited high antioxidant activity, indicating that structural features similar to those found in this compound could confer protective effects against oxidative damage .
  • Pharmacological Screening : A series of benzamide derivatives were evaluated for their pharmacological profiles, revealing that modifications at the phenyl rings significantly influenced their activity against specific targets .

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
Compound AC₁₈H₃₁N₃O₂Antioxidant
Compound BC₁₈H₃₂N₄O₃Anti-inflammatory
Compound CC₁₇H₂₁N₃O₂Neuroprotective

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